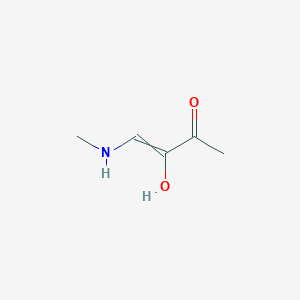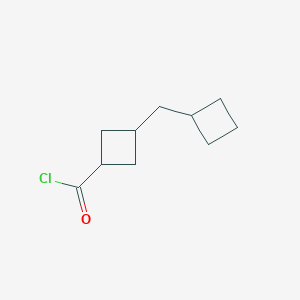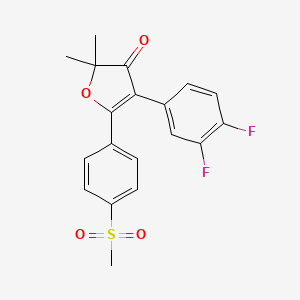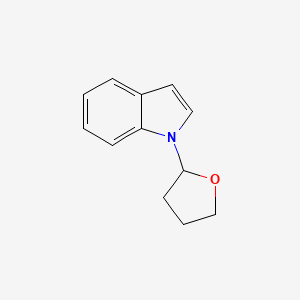![molecular formula C13H16O2 B13967246 4-(2-bicyclo[2.2.1]heptanyl)benzene-1,2-diol](/img/structure/B13967246.png)
4-(2-bicyclo[2.2.1]heptanyl)benzene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-bicyclo[2.2.1]heptanyl)benzene-1,2-diol is a complex organic compound characterized by a bicyclic structure fused with a benzene ring. This compound is notable for its unique structural features, which include a bicyclo[2.2.1]heptane moiety attached to a benzene ring with two hydroxyl groups at the 1 and 2 positions. The presence of the bicyclic structure imparts significant rigidity and strain to the molecule, making it an interesting subject for chemical and pharmacological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-bicyclo[2.2.1]heptanyl)benzene-1,2-diol typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. The bicyclo[2.2.1]heptane structure can be introduced through the reaction of cyclopentadiene with a suitable dienophile, such as maleic anhydride, followed by subsequent functionalization steps to introduce the benzene ring and hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4-(2-bicyclo[2.2.1]heptanyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
科学研究应用
4-(2-bicyclo[2.2.1]heptanyl)benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and polymers due to its rigid structure.
作用机制
The mechanism of action of 4-(2-bicyclo[2.2.1]heptanyl)benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the bicyclic structure provides a rigid framework that can influence the binding affinity and specificity. The compound may also participate in redox reactions, contributing to its biological activity.
相似化合物的比较
Similar Compounds
Norbornane (bicyclo[2.2.1]heptane): Shares the bicyclic structure but lacks the benzene ring and hydroxyl groups.
Camphor: Another bicyclic compound with a ketone functional group.
Bicyclo[2.2.2]octane: A similar bicyclic structure with different ring sizes.
Uniqueness
4-(2-bicyclo[2.2.1]heptanyl)benzene-1,2-diol is unique due to the combination of the bicyclic structure with a benzene ring and hydroxyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C13H16O2 |
|---|---|
分子量 |
204.26 g/mol |
IUPAC 名称 |
4-(2-bicyclo[2.2.1]heptanyl)benzene-1,2-diol |
InChI |
InChI=1S/C13H16O2/c14-12-4-3-10(7-13(12)15)11-6-8-1-2-9(11)5-8/h3-4,7-9,11,14-15H,1-2,5-6H2 |
InChI 键 |
JARXDSZNTUVDEE-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CC1CC2C3=CC(=C(C=C3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


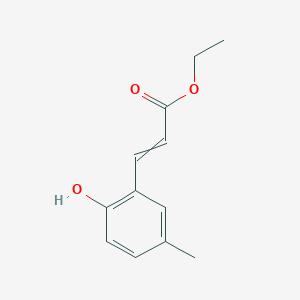
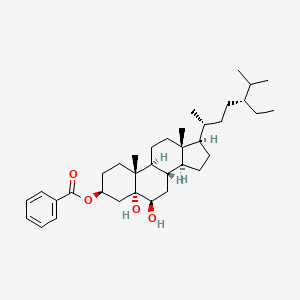
![(5-Methyl-[1,3,4]thiadiazol-2-yl)-carbamic acid phenyl ester](/img/structure/B13967187.png)

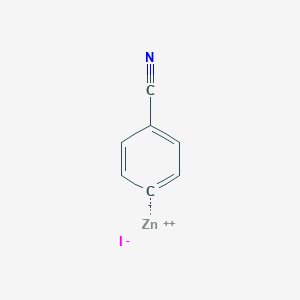
![6,6-Dichloro-1-ethoxybicyclo[3.1.0]hexane](/img/structure/B13967209.png)
![1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminopropan-1-one](/img/structure/B13967210.png)
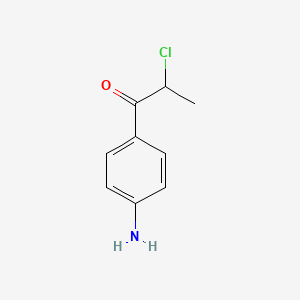
![1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminoethanone](/img/structure/B13967221.png)
